molecular formula C12H11N3 B8361858 6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine

6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine

Cat. No.: B8361858
M. Wt: 197.24 g/mol
InChI Key: VKROPMHKMIPOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydro-7H-pyrimido5,4-dbenzazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a benzazepine moiety. The structural complexity and potential biological activities of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted benzylamine with a pyrimidine derivative can lead to the formation of the desired bicyclic structure. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dioxane, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-7H-pyrimido5,4-dbenzazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

5,6-dihydro-7H-pyrimido5,4-dbenzazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydro-7H-pyrimido5,4-dbenzazepine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dihydro-7H-pyrimido5,4-dbenzazepine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel derivatives with specific pharmacological properties.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepine

InChI

InChI=1S/C12H11N3/c1-2-4-11-10(3-1)12-9(5-6-14-11)7-13-8-15-12/h1-4,7-8,14H,5-6H2

InChI Key

VKROPMHKMIPOCM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C3=NC=NC=C31

Origin of Product

United States

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